methyl N-[3-(methoxycarbonylamino)phenyl]carbamate
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Overview
Description
“Methyl N-[3-(methoxycarbonylamino)phenyl]carbamate” is a chemical compound with the CAS Number: 4930-04-5 . Its IUPAC name is dimethyl 1,3-phenylenedicarbamate .
Molecular Structure Analysis
The molecular structure of “methyl N-[3-(methoxycarbonylamino)phenyl]carbamate” can be represented by the InChI code: 1S/C10H12N2O4/c1-15-9(13)11-7-4-3-5-8(6-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) .
Physical And Chemical Properties Analysis
The molecular weight of “methyl N-[3-(methoxycarbonylamino)phenyl]carbamate” is 224.22 . It has a melting point of 156-157 degrees Celsius .
Scientific Research Applications
On-column Derivatization in Chromatography
A study by Ogierman (1983) demonstrated the on-column derivatization of carbamate herbicides, including phenmedipham and desmedipham, using N,N,N-trimethylanilinium hydroxide in gas chromatography. This process yielded N-methylated 3-methoxyphenylcarbamates with enhanced chromatographic properties, allowing for rapid qualitative and quantitative analysis without side-chain decomposition. This method's efficiency in derivatization underscores the potential of methyl N-[3-(methoxycarbonylamino)phenyl]carbamate derivatives in analytical chemistry applications (Ogierman, 1983).
Non-phosgene Synthesis Routes
Gao et al. (2007) explored a non-phosgene route for synthesizing methyl N-phenyl carbamate from dimethyl carbonate and N,N′-diphenyl urea under mild conditions. The study identified sodium methoxide as an effective catalyst, highlighting a safer and environmentally friendly alternative to traditional phosgene-based synthesis routes. This research opens up new possibilities for synthesizing carbamate compounds, including methyl N-[3-(methoxycarbonylamino)phenyl]carbamate, in a sustainable manner (Gao et al., 2007).
Structural Analysis
Boubekeur et al. (1991) conducted a structural analysis of N-methoxycarbonylamino-3,4-bis(4-nitrophenyl)maleimide, providing insights into the molecular configuration and bonding characteristics of similar carbamate compounds. The study found that the methoxycarbonylamino group is nearly perpendicular to the maleimide ring, which could influence the reactivity and potential applications of related carbamate compounds in materials science and molecular design (Boubekeur et al., 1991).
Organic Synthesis and Catalysis
Research by Velikorodov et al. (2017) on the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group demonstrated the reactivity of acetophenones with phenylglycine in the presence of iodine and sulfanilic acid. This study sheds light on the synthetic utility of carbamate groups in constructing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Velikorodov et al., 2017).
Safety and Hazards
properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)11-7-4-3-5-8(6-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFREXSKWBUSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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